(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-[(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is a useful research compound. Its molecular formula is C46H42F12FeP2 and its molecular weight is 940.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 940.191949 g/mol and the complexity rating of the compound is 1100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
Chiral ferrocene derivatives, including the specified compound, are privileged ligand classes for asymmetric transition metal-catalyzed reactions. Hetero-bidentate phosphane ligands, which combine phosphorus with other donor atoms, create further asymmetry around the metal center, beneficial for increasing stereoinduction in catalysis. These ligands are alternatives to homo-bidentate ligands and have shown potential in asymmetric catalysis. The different coordination properties of donor atoms in such ligands offer interesting opportunities for catalytic applications, suggesting that compounds like the one are vital for developing new catalytic processes with high enantioselectivity (Š. Tomá et al., 2014).
Catalytic Non-Enzymatic Kinetic Resolution
In the context of catalytic non-enzymatic kinetic resolution (KR), the advancement of chiral catalysts for asymmetric reactions has seen significant progress, with transition metal-mediated and organocatalyzed KRs becoming popular. The development of chiral catalysts, potentially including ferrocene-based compounds, has been crucial for achieving high enantioselectivity and yields in the non-enzymatic KR of racemic compounds, marking an area of great importance in asymmetric organic synthesis (H. Pellissier, 2011).
Contributions to Synthesis of Ferrocene-containing Antibiotics
Ferrocene-containing antibiotics represent a novel class of compounds with potential for high biological activity. The synthesis and characterization of new antibiotics, including those with ferrocenyl residues, have shown good activity against Gram-positive bacteria, comparable to existing antibiotics such as amoxicillin and cephalothin. This underscores the potential of ferrocene derivatives in pharmaceutical applications and the development of new therapeutic agents (D. Scutaru et al., 1993).
Organic Light-Emitting Diodes (OLEDs)
BODIPY-based materials, including those potentially derivatized from ferrocene phosphine ligands, have emerged as platforms for applications in sensors, organic thin-film transistors, and organic photovoltaics. Their application as active materials in OLEDs highlights the versatility of ferrocene derivatives in organic electronics, suggesting that modifications of ferrocene-based compounds could lead to novel materials for OLED applications (B. Squeo & M. Pasini, 2020).
Propiedades
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-diphenylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-9,11-15,18-25,34-35H,10,16-17H2,1H3;1-5H2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNFNGUNDBJCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H42F12FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.